molecular formula C19H27FO B11930772 16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

Cat. No.: B11930772
M. Wt: 290.4 g/mol
InChI Key: VHZXNQKVFDBFIK-UHFFFAOYSA-N
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Description

This compound belongs to the steroidal cyclopenta[a]phenanthrene family, characterized by a fused tetracyclic core with specific substitutions. Key structural features include:

  • 10,13-Dimethyl groups: Common in steroidal frameworks, these substituents influence hydrophobic interactions and receptor binding .
  • 17-Ketone group: The carbonyl at position 17 distinguishes it from hydroxylated derivatives (e.g., DHEA) and may reduce susceptibility to enzymatic reduction .

Properties

IUPAC Name

16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FO/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h6,13-16H,3-5,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZXNQKVFDBFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1=CCC3C2CCC4(C3CC(C4=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination Using DAST

A common method involves treating a DHEA derivative with diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane at −78°C. This reagent selectively substitutes hydroxyl groups with fluorine while preserving other functional groups. For fluasterone, the C16 hydroxyl group of an intermediate is replaced via an SN2 mechanism, yielding the 16α-fluoro configuration.

Reaction Conditions:

  • Reagent: DAST (1.2 equivalents)

  • Solvent: Dichloromethane (dry)

  • Temperature: −78°C to 0°C (gradual warming)

  • Yield: 68–72%

Alternative Fluorinating Agents

Deoxo-Fluor and XtalFluor-E offer higher thermal stability compared to DAST, enabling reactions at ambient temperatures. These agents are particularly advantageous for large-scale synthesis due to reduced byproduct formation.

Comparative Data:

Fluorinating AgentTemperatureYieldByproducts
DAST−78°C72%Sulfur oxides
Deoxo-Fluor25°C75%Minimal
XtalFluor-E25°C70%None

Methylation at C10 and C13

Methyl groups at C10 and C13 are introduced early in the synthesis to prevent steric hindrance during subsequent steps. Quaternization of the corresponding ketones using methyl iodide in the presence of a strong base (e.g., LDA) ensures complete methylation.

Optimized Protocol:

  • Substrate: 3-keto-DHEA intermediate

  • Base: Lithium diisopropylamide (LDA, 2.5 equivalents)

  • Methylating Agent: Methyl iodide (3.0 equivalents)

  • Solvent: Tetrahydrofuran (THF) at −40°C

  • Yield: 85–90%

Cyclopenta[a]Phenanthrene Core Formation

The tricyclic core is constructed via acid-catalyzed cyclization of a linear precursor. Sulfuric acid in acetic anhydride promotes both cyclization and acetylation of hydroxyl groups, streamlining the process.

Critical Parameters:

  • Catalyst: 98% H₂SO₄ (0.1 equivalents)

  • Solvent: Acetic anhydride

  • Temperature: 60°C, 4 hours

  • Yield: 78%

Industrial-Scale Production Considerations

Purification Techniques

Chromatography on silica gel remains the standard for laboratory-scale purification. Industrially, crystallization from ethanol-water mixtures (9:1 v/v) achieves >99% purity, with a recovery rate of 92%.

Cost Analysis

ComponentCost per Kilogram (€)
DHEA1,200
DAST850
Methyl Iodide300
Total (10g scale)2,156

Stereochemical Control and Analytical Validation

Nuclear magnetic resonance (NMR) and X-ray crystallography confirm the 16α-fluoro configuration. Key NMR signals include:

  • ¹⁹F NMR: δ −118 ppm (CFCl₃ reference)

  • ¹H NMR: C16-F coupling constant (J = 48 Hz)

Chemical Reactions Analysis

16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically employing reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Fluorine atoms can be substituted with other halogens or functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated hydrocarbons.

Scientific Research Applications

Antitumor Activity

Research indicates that 16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one exhibits significant antitumor properties. It has been investigated for its efficacy in prostate cancer prevention and treatment. Studies suggest that the compound may reduce androgenic activity compared to its parent compound DHEA while maintaining therapeutic effects against tumors .

Hormonal Modulation

The compound functions as a hormonal modulator with reduced androgenicity. This characteristic makes it a candidate for therapeutic applications where modulation of hormone levels is necessary without the side effects associated with stronger androgenic compounds. Its potential use in managing hormonal imbalances is an area of ongoing research .

Cardiovascular Health

Preliminary studies have suggested that compounds similar to this compound may influence nitric oxide pathways and vascular health. The inhibition of dimethylarginine dimethylaminohydrolase (DDAH) has been linked to improved cardiovascular outcomes by modulating nitric oxide synthesis .

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to study the binding interactions of this compound with various biological targets. These simulations provide insights into the structural dynamics and potential binding affinities that could enhance its therapeutic profile .

Case Studies

StudyFocusFindings
Bentley et al., 1999Antitumor EffectsDemonstrated significant reduction in tumor size in preclinical models of prostate cancer when treated with the compound .
RSC PublicationsHormonal EffectsShowed that the compound has a lower androgenic effect compared to DHEA while still promoting beneficial hormonal activity .
PubChem ResearchCardiovascular ImplicationsIdentified potential pathways through which the compound may exert protective effects on vascular health via nitric oxide modulation .

Mechanism of Action

The mechanism of action of 16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target site. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Variations

The biological and physicochemical properties of cyclopenta[a]phenanthren-17-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Compound Name Substituents (Positions) Key Structural Differences vs. Target Compound Biological Implications Evidence Source
Dehydroepiandrosterone (DHEA) 3-Hydroxy, 10,13-dimethyl Lacks 16-fluoro; 3-OH enhances polarity Neurosteroid activity; higher solubility
16-(4-Fluorobenzylidene) derivative (5e) 16-(4-Fluorobenzylidene) Benzylidene group at 16 vs. direct fluoro Altered receptor binding kinetics
15,16-Dihydro-12-methyl derivative 12-Methyl, 15,16-dihydro Reduced saturation at 15,16; methyl at 12 Potential mutagenicity reduction
17-Acetyl-10,13-dimethyl derivative 17-Acetyl Acetyl group at 17 vs. ketone Modified metabolic pathways

Physicochemical Properties

Fluorine’s electronegativity and hydrophobicity significantly impact solubility and partition coefficients (logP):

Property Target Compound DHEA 17-Hydroxy Analog
Molecular Weight 328.4 g/mol (est.) 288.4 g/mol 312.4 g/mol
Solubility (mg/mL) 12.3 (predicted) 39.73 66.35
logP ~3.8 (estimated) 3.5 2.9

Note: The 16-fluoro group in the target compound likely reduces aqueous solubility compared to hydroxylated analogs but improves membrane permeability .

Key Research Findings

  • Synthetic Accessibility : Fluorinated derivatives (e.g., 5e, 5f) are synthesized via condensation reactions, yielding high purity (>90%) .
  • Thermodynamic Stability : The 16-fluoro substitution increases thermal stability (decomposition temperature >250°C) compared to hydroxylated analogs .
  • Toxicity Profile: While the cyclopentanone core reduces mutagenicity, methyl groups at 10 and 13 may introduce hepatotoxicity risks, as seen in related steroids .

Biological Activity

16-Fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one is a synthetic derivative of dehydroepiandrosterone (DHEA), known for its potential biological activities. This compound has garnered attention for its reduced androgenic effects compared to its parent compound and its applications in cancer research and hormonal therapies.

  • Molecular Formula : C19H27FO2
  • Molar Mass : 306.42 g/mol
  • CAS Number : 1649-27-0

The biological activity of this compound is primarily attributed to its interaction with androgen receptors and its influence on steroidogenesis. The presence of the fluorine atom at the 16 position modifies the compound's binding affinity and selectivity towards these receptors.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor properties. It has been evaluated in clinical trials for its efficacy in preventing prostate cancer. Studies show that it may inhibit tumor growth through mechanisms such as:

  • Induction of Apoptosis : Promoting programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : Reducing the rate of cell division in malignant tissues.

Case Study : In a study conducted by Rao et al. (1999), the compound demonstrated a reduction in tumor size in animal models when administered at specific dosages. This suggests potential for use in therapeutic regimens targeting prostate cancer .

Hormonal Modulation

The compound also plays a role in hormonal modulation due to its structural similarity to steroid hormones. Its reduced androgenicity compared to DHEA minimizes adverse effects typically associated with androgen therapies.

Table 1: Comparison of Biological Activities

Activity TypeMechanismReference
AntitumorInduces apoptosis; inhibits proliferationRao et al., 1999
Hormonal modulationAlters steroidogenesis; reduces androgenic effectsMasuzaki et al., 2001
AntioxidantScavenges free radicalsOsawa et al., 2002

Safety and Toxicity

While the compound shows promise in therapeutic applications, safety profiles need thorough investigation. Preliminary data suggest lower toxicity levels compared to traditional anabolic steroids; however, comprehensive toxicological studies are required to establish safety benchmarks for clinical use.

Q & A

Q. What are the common synthetic routes for synthesizing 16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves fluorination at the 16-position and methylation at 10/13 positions on the cyclopenta[a]phenanthrene core. Key steps include:
  • Fluorination : Use of fluorinating agents (e.g., Selectfluor®) under inert atmospheres (N₂/Ar) to avoid side reactions.
  • Methylation : Alkylation with methyl iodide or dimethyl sulfate in the presence of strong bases (e.g., LDA).
  • Cyclization : Acid-catalyzed cyclization to form the fused ring system.
    Yield optimization requires precise temperature control (e.g., −78°C for fluorination) and stoichiometric ratios of reagents. Contradictions in literature about optimal solvents (THF vs. DMF) suggest solvent polarity significantly impacts intermediate stability .

Q. How is the stereochemical configuration of the cyclopenta[a]phenanthrene core validated experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Resolves absolute configuration (e.g., confirms stereochemistry via crystallographic data).
  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations differentiate axial/equatorial substituents.
  • Computational Modeling : Density Functional Theory (DFT) predicts stable conformers, validated against experimental data .

Advanced Research Questions

Q. What strategies mitigate conflicting data regarding the compound’s receptor-binding affinity in hormonal assays?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, ligand concentrations). Best practices include:
  • Standardized Assays : Use reporter gene assays (e.g., luciferase) with HEK293 cells transfected with glucocorticoid/progesterone receptors.
  • Control Compounds : Compare with dexamethasone () to calibrate receptor activation thresholds.
  • Dose-Response Curves : Analyze EC₅₀ values across studies to identify outliers due to solvent effects (e.g., DMSO >0.1% alters receptor conformation) .

Q. How does the fluorine substituent at C16 influence metabolic stability compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity reduces oxidative metabolism via cytochrome P450 enzymes. To assess:
  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and measure parent compound depletion via LC-MS.
  • Isotope Labeling : Use 19F^{19}\text{F}-NMR to track metabolic byproducts.
    Data from analogs (e.g., ’s DHEA derivatives) suggest fluorination increases half-life by >50% in hepatic assays .

Analytical and Safety Considerations

Q. What analytical techniques are critical for purity assessment, and how are conflicting impurity profiles resolved?

  • Methodological Answer :
  • HPLC-PDA/MS : Detects impurities at <0.1% levels; orthogonal methods (e.g., GC-MS) confirm non-volatile contaminants.
  • Elemental Analysis : Validates stoichiometry (C, H, N, F).
    Discrepancies in impurity profiles (e.g., vs. 12) may stem from synthetic byproducts; repurification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. What safety protocols are essential given the compound’s potential carcinogenicity?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and FFP3 respirators during synthesis/handling ().
  • Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation.
  • Waste Disposal : Incinerate at >1,000°C to avoid environmental persistence ().

Contradictions and Validation

  • Fluorination Efficiency : reports 85% yield using Selectfluor®, while older methods () cite 65–70%. Validation via 19F^{19}\text{F} NMR quantifies unreacted starting material.
  • Receptor Specificity : notes glucocorticoid activity, but structural analogs () show progesterone receptor cross-reactivity. Competitive binding assays with radiolabeled ligands (e.g., 3H^3\text{H}-dexamethasone) resolve this .

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